molecular formula C17H12BrNO B11704773 4-bromo-N-(naphthalen-2-yl)benzamide

4-bromo-N-(naphthalen-2-yl)benzamide

Cat. No.: B11704773
M. Wt: 326.2 g/mol
InChI Key: YQBQGDIIGKTWBG-UHFFFAOYSA-N
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Description

4-bromo-N-(naphthalen-2-yl)benzamide is an organic compound with the molecular formula C19H14BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and a naphthalen-2-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(naphthalen-2-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Coupling with Naphthalen-2-ylamine: The brominated benzamide is then coupled with naphthalen-2-ylamine. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzamides.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

4-bromo-N-(naphthalen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(naphthalen-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar in structure but with a pyridine ring instead of a naphthalene ring.

    4-bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide: Similar but with an ethyl group attached to the naphthalene ring.

Uniqueness

4-bromo-N-(naphthalen-2-yl)benzamide is unique due to the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

4-bromo-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H12BrNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20)

InChI Key

YQBQGDIIGKTWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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